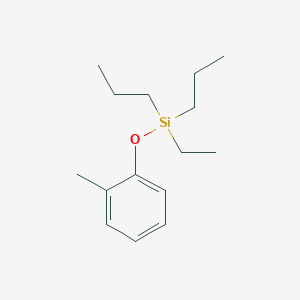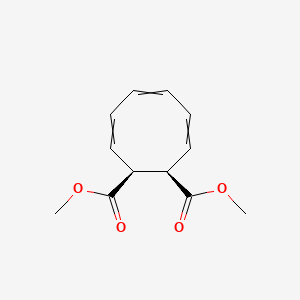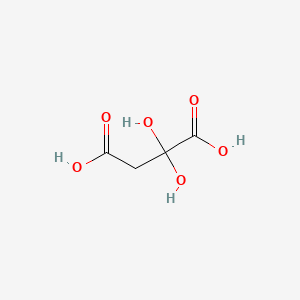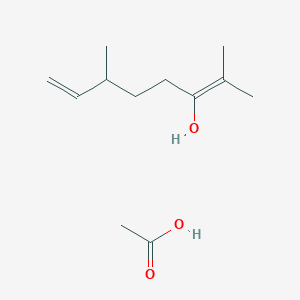
1,1,1,3,7-Pentachloroheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,7-Pentachloroheptane is an organic compound belonging to the class of chlorinated hydrocarbons. It is characterized by the presence of five chlorine atoms attached to a heptane backbone. Chlorinated hydrocarbons are known for their diverse applications in various fields, including industrial processes, agriculture, and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,7-Pentachloroheptane typically involves the chlorination of heptane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions on the heptane molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous chlorination process. This involves the introduction of heptane and chlorine gas into a reactor, where the reaction takes place in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,7-Pentachloroheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated alcohols or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated hydrocarbons.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Chlorinated alcohols or carboxylic acids.
Reduction: Less chlorinated hydrocarbons.
Substitution: Compounds with substituted functional groups, such as chlorinated alcohols or amines.
Aplicaciones Científicas De Investigación
1,1,1,3,7-Pentachloroheptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Biology: The compound can be used in studies related to the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research on the potential therapeutic applications of chlorinated hydrocarbons, including their use as antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,7-Pentachloroheptane involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzymatic processes. The chlorine atoms in the molecule can form reactive intermediates that interact with proteins and nucleic acids, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3-Pentachloropropane: A chlorinated hydrocarbon with similar chemical properties.
1,1,1,2,3-Pentachloropropane: Another chlorinated hydrocarbon with comparable reactivity.
1,1,1,3,3-Pentachlorobutane: A related compound with a different carbon chain length.
Uniqueness
1,1,1,3,7-Pentachloroheptane is unique due to its specific chlorination pattern and heptane backbone. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
59261-00-6 |
|---|---|
Fórmula molecular |
C7H11Cl5 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1,1,1,3,7-pentachloroheptane |
InChI |
InChI=1S/C7H11Cl5/c8-4-2-1-3-6(9)5-7(10,11)12/h6H,1-5H2 |
Clave InChI |
NKQZXEMPXTWWEE-UHFFFAOYSA-N |
SMILES canónico |
C(CCCl)CC(CC(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)



![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)





![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)
![{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile](/img/structure/B14598688.png)
